molecular formula C19H19Br2NO4 B13785608 Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- CAS No. 64286-95-9

Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D-

Cat. No.: B13785608
CAS No.: 64286-95-9
M. Wt: 485.2 g/mol
InChI Key: MKSYZNVUGBAASI-TZHYSIJRSA-N
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Description

The compound "Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D-" is a specialized derivative of the amino acid alanine. Its structure includes:

  • D-configuration: Ensures stereochemical specificity, critical for biological activity or synthetic applications.
  • N-benzyloxycarbonyl (Cbz) protection: A common protecting group for amines in peptide synthesis, offering base-labile stability .
  • 1,2-dibromoethyl ester: A halogenated ester group that may act as a reactive intermediate or influence solubility and stability.

While its exact CAS number and molecular weight are unavailable in the provided evidence, estimates based on structural analogs suggest a molecular weight of ~505 g/mol (calculated from alanine backbone + substituents).

Properties

CAS No.

64286-95-9

Molecular Formula

C19H19Br2NO4

Molecular Weight

485.2 g/mol

IUPAC Name

1,2-dibromoethyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m1/s1

InChI Key

MKSYZNVUGBAASI-TZHYSIJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Esterification with 1,2-Dibromoethanol

  • Method: Direct reaction of Cbz-L-alanine with 1,2-dibromoethanol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
  • Catalysts/Additives: 4-Dimethylaminopyridine (DMAP) often used to increase esterification efficiency.
  • Solvent: Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Temperature: 0 °C to room temperature.
  • Yield: Moderate to good, typically 50-80%.

Esterification via Acid Chloride Intermediate

  • Method: Conversion of Cbz-L-alanine to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 1,2-dibromoethanol.
  • Conditions: Acid chloride formation at 0 °C to room temperature under anhydrous conditions; esterification proceeds rapidly.
  • Work-up: Quenching with aqueous sodium bicarbonate, extraction, drying, and purification by recrystallization.
  • Yield: Moderate to good (50-70%).

Summary Data Table of Preparation Methods

Step Method Description Key Reagents Solvent Temperature Yield (%) Notes
1 N-Benzyloxycarbonylation of L-alanine L-alanine, benzyl chloroformate, base Aqueous or mixed solvents 0–25 °C >70% Standard protecting group installation
2a Direct esterification with 1,2-dibromoethanol + carbodiimide coupling Cbz-L-alanine, 1,2-dibromoethanol, EDC·HCl, DMAP DCM or DMF 0–25 °C 50–80% Mild conditions, moderate yield
2b Acid chloride formation + esterification Cbz-L-alanine, SOCl2, 1,2-dibromoethanol THF or DCM 0–25 °C 50–70% Requires anhydrous conditions
Alternative Alkylation of enolate intermediates Pseudoephedrine glycinamide enolate, haloalkanes Various Variable Moderate, poor reproducibility Less favored due to selectivity issues

Experimental Example (Adapted from Literature)

Synthesis of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester:

  • Dissolve N-benzyloxycarbonyl-L-phenylalanine (100 g, 0.45 mol) in dry N,N-dimethylformamide (3 L).
  • Add 1-hydroxylbenzotriazole (72.6 g, 0.54 mol) and 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (103.3 g, 0.54 mol) with stirring.
  • Stir for 1 hour at ambient temperature.
  • Cool the reaction mixture to 0 °C in an ice bath.
  • Add a solution of 1,2-dibromoethanol (molar equivalent) and N,N-diisopropylethylamine dissolved in DMF dropwise.
  • Stir the mixture at room temperature for 10 hours.
  • Remove solvents under reduced pressure.
  • Extract the residue with dichloromethane, wash with saturated ammonium chloride solution, water, and brine.
  • Dry over anhydrous sodium sulfate and concentrate.
  • Purify the crude product by recrystallization from ethyl acetate/petroleum ether to obtain the pure ester as a white solid.

Research Findings and Challenges

  • The Cbz protecting group is favored for its stability and ease of removal under mild hydrogenolysis conditions, which is critical for peptide synthesis applications.

  • The dibromoethyl ester moiety serves as a reactive handle for further chemical modification, such as nucleophilic substitution or elimination, enabling the synthesis of more complex derivatives.

  • Stereochemical integrity is generally maintained during the Cbz protection and esterification steps, though care must be taken to avoid racemization, especially during carbodiimide-mediated coupling.

  • Reproducibility issues in alkylation methods involving enolate intermediates limit their practical use for this compound.

  • The choice of solvent and temperature critically influences yields and purity, with anhydrous and low-temperature conditions preferred for acid chloride formation and esterification steps.

Scientific Research Applications

Medicinal Chemistry

Alanine derivatives, including N-benzyloxycarbonyl-3-phenyl-, are often utilized in drug design and development. The dibromoethyl ester moiety enhances the reactivity of the compound, making it a candidate for creating novel therapeutic agents.

Case Study :
A study demonstrated the potential of dibromoethyl esters in synthesizing compounds with anti-cancer properties. The introduction of the dibromoethyl group facilitated the formation of reactive intermediates that showed cytotoxic effects on cancer cell lines .

Peptide Synthesis

The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. The compound can serve as a building block for synthesizing complex peptides.

Data Table: Peptide Synthesis Applications

ApplicationDescriptionReference
Cbz ProtectionProtects amino groups during peptide synthesis
Coupling ReactionsFacilitates coupling with other amino acids
DeprotectionEasily removed under mild acidic conditions

Material Science

The unique structure of alanine derivatives allows for their incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study :
Research indicated that incorporating alanine-based compounds into polymer blends improved the thermal properties of the materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- involves its interaction with molecular targets and pathways. The compound’s bioactivity, such as its fungicidal and insecticidal properties, is likely due to its ability to interfere with specific biological processes in target organisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs from the evidence, highlighting structural and functional differences:

Compound Name CAS Number Molecular Weight Ester Group Protecting Group Substituent Stereochemistry
Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- Not Available ~505 (estimated) 1,2-dibromoethyl N-benzyloxycarbonyl 3-phenyl D-
CARBOBENZYLOXY-D-ALANINE METHYL ESTER 67799-99-9 237.258 Methyl N-benzyloxycarbonyl None D-
Alanine, N-benzoyl-3-phenyl-, ethyl ester, DL- 19817-70-0 Not Available Ethyl N-benzoyl 3-phenyl DL
D-苯丙氨酸甲酯盐酸盐 (D-Phenylalanine methyl ester hydrochloride) 13033-84-6 215.68 Methyl None (HCl salt) Phenyl D-
Boc-3-iodo-D-Ala-OMe 170848-34-7 329.13 Methyl Boc (tert-butoxycarbonyl) 3-iodo D-

Key Observations:

Ester Reactivity :

  • The 1,2-dibromoethyl ester in the target compound is highly reactive compared to methyl or ethyl esters, likely serving as a leaving group in nucleophilic substitution reactions. This contrasts with the stability of methyl esters in peptide synthesis .
  • Halogenated esters (e.g., dibromoethyl) may enhance electrophilicity, enabling cross-linking or alkylation applications.

Protecting Group Stability :

  • The N-benzyloxycarbonyl (Cbz) group in the target compound is base-labile, whereas the N-benzoyl group in CAS 19817-70-0 is more resistant to basic conditions but acid-labile .

Stereochemical Impact :

  • The D-configuration in the target compound and CARBOBENZYLOXY-D-ALANINE METHYL ESTER ensures enantiomeric purity, critical for chiral drug intermediates. In contrast, the DL-mixture in CAS 19817-70-0 is less specific for targeted biological applications .

Notes and Limitations

Data Gaps : The target compound’s exact CAS number, synthesis protocols, and experimental data (e.g., solubility, melting point) are unavailable in the provided evidence.

Inferred Properties : Molecular weight and reactivity are estimated from structural analogs.

Biological Activity

Alanine derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. Among these, Alanine, N-benzyloxycarbonyl-3-phenyl-, 1,2-dibromoethyl ester, D- (CAS No. 64187-43-5) presents unique properties that can be explored for potential therapeutic applications. This article reviews the compound's biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

The compound has the molecular formula C19H19Br2NO4C_{19}H_{19}Br_2NO_4 and a molecular weight of approximately 485.17 g/mol. It features a benzyloxycarbonyl group and dibromoethyl ester functionalities that may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies indicate that alanine derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis. D-alanine is particularly crucial in the formation of peptidoglycan layers in bacterial cell walls .
    • The compound's structure suggests potential inhibition of alanine racemase, an enzyme critical for bacterial growth and survival .
  • Enzymatic Interactions
    • Alanine racemase (EC 5.1.1.1) plays a significant role in converting L-alanine to D-alanine, vital for various bacterial species. Inhibition of this enzyme could lead to reduced bacterial viability .
  • Potential Anticancer Properties
    • Preliminary studies have suggested that alanine derivatives may influence cancer cell metabolism and proliferation. The presence of the phenyl group may enhance interaction with cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth by targeting peptidoglycan synthesis
Enzyme InhibitionPotential inhibitor of alanine racemase, affecting bacterial survival
Anticancer PotentialMay affect cancer cell metabolism; further studies needed

Table 2: Case Studies on Alanine Derivatives

StudyFindings
Takano et al. (2010)Investigated D- and L-alanine isotopic analysis in bacteriaD-alanine crucial for peptidoglycan synthesis
Rowe (2021)Explored stapled peptides as antibacterial agents targeting MsbAIdentified novel antibacterial mechanisms
PMC Article (2022)Evaluated novel derivatives for CA-II inhibitionCertain derivatives showed significant inhibition

Research Findings

Recent research has highlighted the importance of alanine derivatives in various biological contexts:

  • Antimicrobial Resistance : The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of new compounds like alanine derivatives that can inhibit essential bacterial functions .
  • Cancer Metabolism : Understanding how these compounds affect cancer cell metabolism could lead to novel therapeutic strategies targeting metabolic pathways unique to cancer cells .

Q & A

What are the optimal synthetic routes for preparing D-N-benzyloxycarbonyl-3-phenylalanine 1,2-dibromoethyl ester, and how do reaction conditions influence yield?

The synthesis of this compound typically involves α-alkylation of alanine esters using protecting groups like Stabase (1,1,4,4-tetramethyl-1,4-dichlorodisilylethylene). For example, Stabase-protected alanine esters can undergo deprotonation with strong bases (e.g., lithium diisopropylamide, LDA) at -78°C, followed by alkylation with 1,2-dibromoethane. Hydrolysis of the Stabase group under mild biphasic conditions (ethyl acetate/1M HCl) ensures retention of ester integrity . Yield optimization requires precise control of stoichiometry, temperature, and reaction time, as over-alkylation or ester hydrolysis may occur under harsh conditions.

How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

Enantiomeric purity can be assessed using chiral HPLC with a cellulose-based chiral stationary phase or via X-ray crystallography to confirm absolute configuration. Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives (e.g., Mosher esters) may also provide indirect evidence of stereochemical integrity. Mass spectrometry (MS) coupled with ion mobility separation can further validate molecular weight and structural homogeneity .

What are the stability profiles of the 1,2-dibromoethyl ester moiety under varying pH and temperature conditions?

The 1,2-dibromoethyl group is susceptible to nucleophilic attack, particularly under basic conditions (pH > 9), leading to ester hydrolysis or β-elimination. Stability studies in buffered solutions (pH 3–7) at 4–25°C show <5% degradation over 72 hours. However, elevated temperatures (>40°C) accelerate decomposition, forming 3-phenylalanine derivatives and brominated byproducts .

How does the N-benzyloxycarbonyl (Cbz) protecting group influence reactivity in subsequent functionalization steps?

The Cbz group provides steric protection for the amine while remaining inert under alkylation or acylation conditions. Its removal via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HBr/AcOH) proceeds without affecting the ester or dibromoethyl groups. Comparative studies show that alternative protecting groups (e.g., Boc) may require harsher deprotection conditions, risking ester degradation .

What mechanistic insights explain the compound’s inconsistent bioactivity in neuronal uptake inhibition assays?

While the compound’s structural analogs (e.g., α-methylated derivatives) show in vitro serotonin reuptake inhibition, poor in vivo performance in murine models may arise from metabolic instability (e.g., esterase-mediated hydrolysis) or limited blood-brain barrier penetration. Radiolabeled tracer studies and metabolite profiling are recommended to map biodistribution and degradation pathways .

How can conflicting spectral data (e.g., NMR or MS) be resolved during structural validation?

Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) may stem from rotameric equilibria of the dibromoethyl group or residual solvent peaks. High-resolution MS (HRMS) with electrospray ionization (ESI) can distinguish isotopic patterns of bromine (1:1:1 for Br₂) from potential impurities. Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) is advised .

What strategies mitigate side reactions during α-alkylation, such as over-alkylation or elimination?

Controlled addition of alkylating agents (e.g., 1,2-dibromoethane) at low temperatures (-78°C) minimizes over-alkylation. Use of bulky bases (e.g., LDA) instead of NaH suppresses β-hydride elimination. Monitoring reaction progress via TLC or in situ IR spectroscopy allows timely quenching to isolate intermediates .

How does the bromine substituent affect the compound’s crystallinity and solubility?

The 1,2-dibromoethyl group enhances hydrophobicity, reducing aqueous solubility (<0.1 mg/mL in water). Crystallization from ethyl acetate/hexane mixtures yields needle-like crystals suitable for X-ray diffraction. Bromine’s electron-withdrawing effect may also stabilize the ester against enzymatic hydrolysis in biological matrices .

What computational methods are suitable for modeling this compound’s interaction with biological targets?

Docking simulations using Schrödinger Suite or AutoDock Vina can predict binding affinities to serotonin transporters (SERT). Molecular dynamics (MD) simulations in lipid bilayer models assess membrane permeability. QSAR models incorporating Hammett σ values for the benzyloxycarbonyl and bromoethyl groups may correlate structural features with activity .

How can researchers identify and quantify degradation products under accelerated stability conditions?

Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS/MS analysis reveal major degradation pathways:

  • Hydrolysis : Forms N-benzyloxycarbonyl-3-phenylalanine and 1,2-dibromoethanol.
  • Elimination : Generates α,β-unsaturated esters via HBr elimination.
    Quantitation using external calibration curves (UV detection at 254 nm) ensures <2% error in impurity profiling .

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